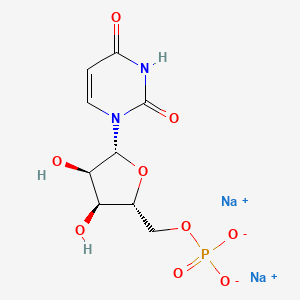

Uridine 5'-monophosphate disodium salt

CAS No.: 7545-48-4

Cat. No.: VC13345205

Molecular Formula: C9H11N2Na2O9P

Molecular Weight: 368.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7545-48-4 |

|---|---|

| Molecular Formula | C9H11N2Na2O9P |

| Molecular Weight | 368.14 g/mol |

| IUPAC Name | disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

| Standard InChI | InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |

| Standard InChI Key | KURVIXMFFSNONZ-WFIJOQBCSA-L |

| Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

| SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

| Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Introduction

Chemical and Physical Properties of Uridine 5′-Monophosphate Disodium Salt

UMP-Na₂ (C₉H₁₁N₂Na₂O₉P) is the disodium salt form of uridine 5′-monophosphate, characterized by a molecular weight of 368.15 g/mol . Its crystalline structure and solubility profile make it suitable for laboratory and industrial applications:

The compound’s stability is pH-dependent, with optimal solubility achieved in neutral aqueous solutions . Its ultraviolet absorption spectrum shows a λₘₐₓ of 262 nm (pH 7), critical for HPLC quantification .

Biosynthesis and Metabolic Pathways

UMP-Na₂ is synthesized via the decarboxylation of orotidine 5′-monophosphate (OMP) catalyzed by UMP synthase . This reaction accelerates the decarboxylation rate by 10¹⁷-fold compared to the uncatalyzed process . Key metabolic roles include:

-

RNA Synthesis: As a RNA monomer, UMP-Na₂ contributes to transcriptional fidelity .

-

Phospholipid Precursor: UMP-derived cytidine triphosphate (CTP) fuels phosphatidylcholine synthesis, essential for neuronal membrane integrity .

-

Neurotransmitter Regulation: Uridine, liberated from UMP-Na₂, enhances dopamine release in striatal neurons by 341% in aged rats (vs. 283% in controls) .

Deficiencies in UMP synthase lead to orotic aciduria, a rare metabolic disorder characterized by urinary orotic acid excretion and developmental delays .

Pharmacological Effects and Mechanisms

Cognitive Enhancement and Neuroprotection

-

Maze Performance: Gerbils fed UMP-Na₂ + choline + DHA showed 40–50% improvement in spatial memory tasks .

-

Neurite Outgrowth: UMP-Na₂ increases neurofilament-70 and neurofilament-M proteins by 182% and 221%, respectively, in rodent models .

-

Dopaminergic Modulation: Potassium-evoked dopamine release increased by 20.5% in UMP-treated aged rats (p < 0.05) .

Metabolic Regulation

-

Food Intake: Oral UMP-Na₂ (0.5 g) elevates serum uridine levels by 4.95 μM, correlating with a 15% increase in caloric intake (p < 0.001) . Supraphysiological doses (>8.5 μM) paradoxically suppress hunger via negative feedback .

-

Insulin Sensitivity: Chronic UMP-Na₂ administration induces insulin resistance in murine models, highlighting dose-dependent effects .

Membrane Phospholipid Synthesis

UMP-Na₂ elevates CDP-choline levels by 45% in gerbil brains within 15 minutes, facilitating phosphatidylcholine production . This mechanism underlies its neurorestorative potential in Alzheimer’s disease, where it reduces β-amyloid plaque burden by 30–40% in transgenic mice .

Industrial and Research Applications

Pharmaceutical Formulations

-

Infant Nutrition: UMP-Na₂ is added to formula milk to mimic breast milk’s nucleotide profile, supporting neonatal neurodevelopment .

-

Nootropic Supplements: Combined with choline and omega-3 fatty acids, it improves memory consolidation in mild cognitive impairment .

Laboratory Use

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume